REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([O-])=O.[Na+].O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>Cl>[F:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5,6.7|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
tin chloride dihydrate
|
Quantity
|
75 g
|
Type
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reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under ice-cooling
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
while gradually returning to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the thus obtained organic layer was dried with anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was evaporate d under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized from an ether-ethanol mixed solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |